molecular formula C11H13FO2S B8077952 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol

Cat. No.: B8077952
M. Wt: 228.28 g/mol
InChI Key: UXWRUFKKQGIBHK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol is a five-membered sulfur-containing heterocyclic compound (thiolane) substituted with a hydroxyl group at the 3-position and a 4-fluoro-2-methoxyphenyl moiety. This structure combines aromatic fluorination and methoxylation, which are common in bioactive molecules due to their influence on electronic properties and metabolic stability.

Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-10-6-8(12)2-3-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWRUFKKQGIBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol are not extensively documented in the available literature. it is typically synthesized in controlled laboratory settings for research purposes. Industrial production methods are not commonly employed for this compound, as it is mainly used for in-vitro studies.

Chemical Reactions Analysis

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly involving the fluorine and methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry and for studying reaction mechanisms.

    Biology: Researchers use it to investigate its effects on biological systems, including its potential as a biochemical probe.

    Medicine: Although not approved for medical use, it is studied for its potential therapeutic properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The following compounds share structural similarities with 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol, differing primarily in their heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
This compound Thiolane (C₄H₇S) 4-Fluoro-2-methoxyphenyl, -OH Not explicitly detailed Discontinued; potential stability issues
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 1,2,4-Triazole Trimethoxyphenyl, methylthio groups InCl₃-catalyzed alkylation High lipophilicity; antitumor potential
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo-pyrimidine Fluorophenyl, thiophene, methoxycarbonyl Suzuki coupling (Pd catalysis) High melting point (227–230°C); kinase inhibitors
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 4-Fluorophenyl, fluorine Condensation/precursor synthesis Crystallized; biological activity studies
Dihydropyridazin-acetic acid derivatives Dihydropyridazin 4-Fluoro-2-methoxyphenyl, -COOH Multi-step alkylation Enhanced solubility; CAS-documented

Electronic and Functional Group Effects

  • Fluorine and Methoxy Groups: All compared compounds feature fluorinated aromatic rings, which enhance electron-withdrawing effects and metabolic stability.
  • Functional Group Diversity : The hydroxyl group in the thiolane derivative contrasts with the carboxylic acid in dihydropyridazin analogs, which improves aqueous solubility but may reduce blood-brain barrier penetration .

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